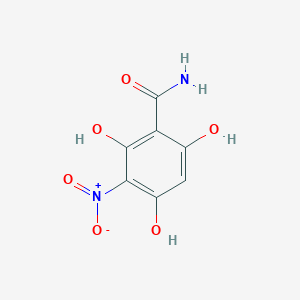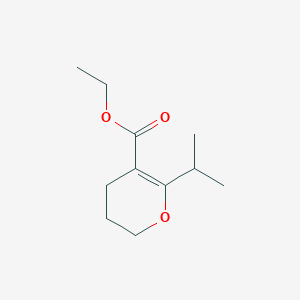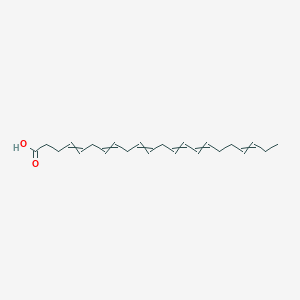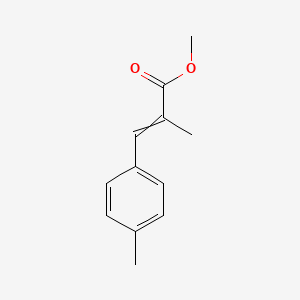![molecular formula C12H20 B14262569 Spiro[4.6]undecane, 6-methylene- CAS No. 137958-34-0](/img/structure/B14262569.png)
Spiro[4.6]undecane, 6-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.6]undecane, 6-methylene- is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties . The spiro structure imparts unique stereochemical properties, making these compounds of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro compounds, including Spiro[4.6]undecane, 6-methylene-, often involves the formation of a spirocyclic core through cyclization reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a spirocyclic structure . Another approach is the use of radical chemistry, where free radicals are employed to induce cyclization and form the spiro compound .
Industrial Production Methods
Industrial production of spiro compounds typically involves scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow synthesis and automation has been explored to enhance the efficiency of spiro compound production .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undecane, 6-methylene- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[4.6]undecane, 6-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Spiro[4.6]undecane, 6-methylene- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Spiro[4.6]undecane, 6-methylene- include:
Spiro[5.5]undecane: Another spiro compound with a different ring size.
Spiro[4.5]decane: A smaller spiro compound with a similar structural motif.
Uniqueness
Spiro[4.6]undecane, 6-methylene- is unique due to its specific ring size and the presence of a methylene group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
137958-34-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
11-methylidenespiro[4.6]undecane |
InChI |
InChI=1S/C12H20/c1-11-7-3-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
InChI Key |
SZQSEOZXJBYYCX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCC12CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)



phosphanium nitrate](/img/structure/B14262546.png)


![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

